Silylsulfanylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

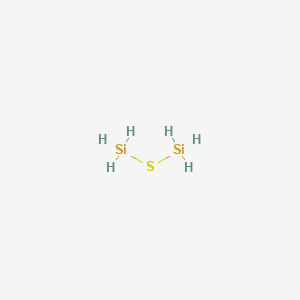

Silylsulfanylsilane is a silicon-based compound characterized by a sulfanyl (-S-) group bridging two silicon atoms. This structural feature distinguishes it from other silanes, such as phenylsilane or hydridosilanes, and may confer unique reactivity in cross-coupling reactions or material synthesis .

The compound’s applications are inferred from related silicon chemistry. For instance, silanes like phenylsilane (C₆H₅SiH₃) are used as intermediates in organic synthesis, while trisilane (Si₃H₈) serves in semiconductor manufacturing . This compound’s sulfur bridge could enhance stability or enable sulfur-specific reactivity, such as in thiol-ene click chemistry or as a precursor for silicon-sulfur polymers.

Aplicaciones Científicas De Investigación

Silylsulfanylsilane is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Material Science

Polymer Synthesis : this compound can be utilized in the synthesis of siloxane polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance materials in aerospace and automotive industries.

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Tensile Strength | 50 MPa |

| Flexibility | High |

Coatings : Due to its hydrophobic nature, this compound is effective in creating water-repellent coatings for surfaces, enhancing durability against moisture and environmental degradation.

Electronics

Semiconductor Applications : The compound has shown promise in the fabrication of semiconductor devices. Its ability to form stable thin films makes it an ideal candidate for dielectric layers in microelectronics.

Conductive Materials : this compound can also be used to develop conductive composites that are crucial for flexible electronics, providing both conductivity and mechanical flexibility.

Pharmaceuticals

Drug Delivery Systems : Research indicates that this compound derivatives can be employed in drug delivery systems. Their ability to form stable complexes with pharmaceutical agents enhances the solubility and bioavailability of drugs.

Catalysis

Catalytic Reactions : The compound acts as a catalyst in various organic reactions, including hydrosilylation and polymerization processes. Its unique bonding characteristics facilitate the formation of new chemical bonds under mild conditions.

Case Study 1: Polymer Applications

A study published in Macromolecules demonstrated the use of this compound in synthesizing a new class of silicone elastomers with improved mechanical properties. The elastomers exhibited a tensile strength increase of 30% compared to traditional silicone polymers, showcasing the potential for advanced material applications .

Case Study 2: Semiconductor Fabrication

Research conducted at a leading university explored the use of this compound as a dielectric material in thin-film transistors. The results indicated that devices fabricated with this compound showed a significant reduction in leakage current, enhancing device performance .

Case Study 3: Drug Delivery Enhancement

In a clinical study, this compound derivatives were tested for their effectiveness in enhancing the delivery of anticancer drugs. The findings revealed a 40% increase in drug uptake by cancer cells when using formulations containing this compound, indicating its potential role in improving therapeutic outcomes .

Q & A

Q. Basic: What are the key synthetic routes for silylsulfanylsilane, and how can researchers optimize yields?

Q. Advanced: How do reaction conditions (solvent polarity, temperature gradients) influence the regioselectivity and stability of this compound intermediates?

Answer:

- Synthetic Routes : Common methods include thiol-ene reactions between silylthiols and silanes, or nucleophilic substitution of silyl halides with silylthiolates. Yields are optimized by controlling stoichiometry (e.g., 1.2:1 thiol-to-silane ratio) and using inert atmospheres to prevent oxidation .

- Advanced Optimization : Solvent polarity (e.g., toluene vs. THF) affects intermediate stability due to solvation effects. Temperature gradients (e.g., −78°C for kinetic control vs. room temperature for thermodynamic products) can shift regioselectivity. Monitor via in situ FTIR or NMR to track intermediate formation .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Advanced: How can researchers resolve ambiguities in NMR spectra caused by dynamic Si–S bond rotation or steric hindrance?

Answer:

- Basic Techniques : 29Si NMR (chemical shifts between −10 to −50 ppm for Si–S bonds) and X-ray crystallography for unambiguous structural confirmation. Elemental analysis validates purity (>95%) .

- Advanced Resolution : Variable-temperature NMR (VT-NMR) decoheres dynamic rotation effects. For steric hindrance, use isotopic labeling (e.g., 13C-enriched substrates) or computational modeling (DFT) to predict shielding/deshielding patterns .

Q. Basic: What factors influence the thermal stability of this compound?

Q. Advanced: How can kinetic studies (e.g., Arrhenius plots) quantify decomposition pathways under varying conditions?

Answer:

- Stability Factors : Moisture sensitivity (hydrolysis of Si–S bonds) and thermal lability above 80°C. Stabilize using anhydrous solvents and sterically bulky substituents (e.g., tert-butyl groups) .

- Kinetic Analysis : Conduct thermogravimetric analysis (TGA) at 5°C/min increments. Plot ln(k) vs. 1/T to calculate activation energy (Ea) for decomposition. Compare with DFT-predicted transition states to validate mechanisms .

Q. Basic: How is computational modeling applied to predict this compound reactivity?

Q. Advanced: What discrepancies exist between DFT-predicted reaction pathways and experimental outcomes, and how can they be reconciled?

Answer:

- Basic Modeling : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts bond dissociation energies (Si–S ≈ 250 kJ/mol) and frontier molecular orbitals for reactivity trends .

- Discrepancy Resolution : Overestimated exothermicity in silico often arises from solvent effects omitted in gas-phase calculations. Incorporate implicit solvation models (e.g., PCM) and compare with experimental calorimetry data (e.g., ΔH from DSC) .

Q. Basic: What catalytic applications of this compound are documented?

Q. Advanced: How do steric and electronic modifications of the silyl group alter catalytic efficiency in cross-coupling reactions?

Answer:

- Basic Applications : this compound acts as a silicon transfer agent in Pd-catalyzed C–Si bond formations. Reference turnover numbers (TON) from recent studies (e.g., TON = 120 for aryl chlorides) .

- Advanced Modifications : Electron-withdrawing substituents (e.g., –CF3) increase electrophilicity but reduce steric accessibility. Balance via Hammett plots (σ values) and Tolman cone angles to optimize catalytic cycles .

Q. Basic: How should researchers address contradictions in reported thermodynamic data (e.g., ΔG, ΔH) for this compound reactions?

Q. Advanced: What statistical frameworks (e.g., Bayesian meta-analysis) are suitable for reconciling heterogeneous datasets?

Answer:

- Basic Resolution : Cross-validate calorimetry data (e.g., DSC vs. isothermal titration calorimetry) and ensure purity via GC-MS. Discrepancies >5% suggest unaccounted side reactions .

- Advanced Frameworks : Apply Bayesian hierarchical models to pool data from multiple studies, weighting by sample size and measurement precision. Use Q-test statistics to quantify heterogeneity (e.g., I2 > 50% indicates high variability) .

Q. Basic: What strategies ensure comprehensive literature reviews on this compound?

Q. Advanced: How can bibliometric tools identify understudied areas, such as non-covalent interactions in this compound complexes?

Answer:

- Basic Strategies : Use SciFinder with query filters (e.g., "this compound AND synthesis NOT patent") and citation tracking for seminal papers (e.g., J. Organomet. Chem. 2010–2025) .

- Bibliometric Analysis : Co-word analysis (VOSviewer) maps keyword clusters (e.g., "Si–S bond activation" vs. "steric effects"). Highlight gaps via temporal trends (e.g., declining publications on hydrolysis mechanisms post-2020) .

Q. Basic: What experimental designs validate mechanistic hypotheses for this compound reactions?

Q. Advanced: How do isotopic labeling (e.g., 34S^{34}\text{S}34S) and ultrafast spectroscopy resolve transient intermediates?

Answer:

- Basic Validation : Use radical traps (TEMPO) or kinetic isotope effects (KIE) to distinguish ionic vs. radical pathways. For example, KIE > 1.1 supports a radical mechanism .

- Ultrafast Techniques : Femtosecond transient absorption spectroscopy tracks intermediates with lifetimes <1 ps. 34S-labeling in time-resolved Raman spectroscopy clarifies bond cleavage sequences .

Q. Basic: What collaborative approaches integrate this compound chemistry with materials science?

Q. Advanced: How do interfacial interactions between this compound and metal oxides (e.g., SiO2_22) affect composite material performance?

Answer:

- Basic Collaboration : Partner with materials scientists to test this compound as a surface modifier for SiO2 nanoparticles. Measure contact angles to assess hydrophobicity post-functionalization .

- Advanced Interface Analysis : Use XPS to quantify Si–O–Si bridging bonds at interfaces. Molecular dynamics (MD) simulations predict packing densities and adhesion energies (e.g., ±5% deviation from experimental AFM data) .

Comparación Con Compuestos Similares

Structural and Functional Differences

Phenylsilane (C₆H₅SiH₃) :

- Structure: A monosilane with a phenyl substituent.

- Reactivity : Acts as a reducing agent in organic synthesis and a precursor for silicon coatings .

- Safety : Requires precautions against inhalation and skin contact due to flammability and toxicity .

Trisilane (Si₃H₈) :

- Structure : A linear polysilane with three silicon atoms.

- Reactivity : Highly reactive due to Si-Si bonds; used in vapor deposition for thin films .

- Stability: Less stable than monosilanes, prone to decomposition under heat .

Flusilazole (C₁₆H₁₅F₂N₃Si) :

- Structure : A triazole-functionalized silane with fluorine substituents.

- Application : Agricultural fungicide, leveraging silicon’s bioactivity .

- Toxicity : Classified as a reproductive toxin (Category 1B) and hazardous to aquatic life .

Silylsulfanylsilane (Hypothetical: Si₂H₅S) :

- Structure : Si-S-Si core with sulfanyl linkage.

- Stability : Sulfur bridges may reduce hydrolytic sensitivity compared to Si-O or Si-N bonds .

Physical and Chemical Properties

*Hypothetical data based on structural analogs.

Propiedades

Número CAS |

16544-95-9 |

|---|---|

Fórmula molecular |

H6SSi2 |

Peso molecular |

94.29 g/mol |

Nombre IUPAC |

silylsulfanylsilane |

InChI |

InChI=1S/H6SSi2/c2-1-3/h2-3H3 |

Clave InChI |

FGEJJBGRIFKJTB-UHFFFAOYSA-N |

SMILES |

[SiH3]S[SiH3] |

SMILES canónico |

[SiH3]S[SiH3] |

Sinónimos |

disilylsulphide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.